molecular formula C18H18FN3O3 B4135412 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4135412
M. Wt: 343.4 g/mol
InChI Key: WNNITYISIXNDAO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential application in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine involves its selective inhibition of SERT and NET. SERT is responsible for the reuptake of serotonin, while NET is responsible for the reuptake of norepinephrine. By inhibiting these transporters, 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine can have a positive effect on mood and cognition. It has been found to improve memory retention and learning ability in animal studies. Additionally, it has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine in lab experiments is its selectivity for SERT and NET. This allows for a more targeted approach in studying the effects of these neurotransmitters on mood and cognition. However, one limitation is the lack of studies on the long-term effects of 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine use, as well as its potential for toxicity.

Future Directions

There are several future directions for research on 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety in humans. Additionally, further studies on its mechanism of action and long-term effects are needed to fully understand its potential as a research tool. Other future directions may include exploring its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, or 1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, is a chemical compound that has shown potential in scientific research, particularly in the field of neuroscience. Its selective inhibition of SERT and NET can have a positive effect on mood and cognition, and it may have potential as a treatment for depression and anxiety. However, further studies are needed to fully understand its mechanism of action and long-term effects.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine has shown potential in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of serotonin transporter (SERT) and norepinephrine transporter (NET), which are important in regulating mood and behavior. This inhibition leads to an increase in the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood and cognition.

properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-12-16(22(24)25)6-7-17(13)20-8-10-21(11-9-20)18(23)14-2-4-15(19)5-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNITYISIXNDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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